Compound Description: CV-11974 is a potent and long-acting angiotensin II (AII) receptor antagonist. It exhibits high affinity for the AII receptor with an IC50 value of 1.1 x 10-7 M in bovine adrenal cortical membrane and antagonizes AII-induced contraction of rabbit aortic strips with an IC50 value of 3.0 x 10-10 M []. Oral administration of CV-11974 to rats at 1 mg/kg resulted in long-lasting inhibition of the AII-induced pressor response. Additionally, intravenous administration of CV-11974 at 0.1-1 mg/kg dose-dependently reduced blood pressure in spontaneously hypertensive rats [].
Relevance: CV-11974 shares a biphenyl core structure with 3'-[1-(Dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid. Additionally, both compounds contain a carboxylic acid group at the 7-position of the benzimidazole ring in CV-11974 and at the 3-position of the biphenyl ring in the target compound. These structural similarities suggest potential overlap in their biological activities.
Compound Description: This compound is a potent angiotensin II (AII) receptor antagonist, closely related to CV-11974. It was synthesized as part of a structure-activity relationship study aiming to clarify the structural features necessary for AII receptor antagonism [].
Relevance: 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid shares the biphenyl core and carboxylic acid moiety with 3'-[1-(Dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid. The main difference lies in the presence of a benzimidazole ring in the related compound compared to a benzene ring with a sulfonamide substituent in the target compound. This close structural resemblance suggests they might have similar biological activities, potentially with varying potencies or specificities.
Compound Description: LY503430 is a potent and selective α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator [, , ]. It selectively enhances glutamate-induced calcium influx in human embryonic kidney 293 cells expressing recombinant human GLUA1–4 AMPA receptors and potentiates AMPA-mediated responses in native cortical, hippocampal, and substantia nigra neurons [, ]. It also provides dose-dependent functional and histological protection in rodent models of Parkinson's disease, reducing neurotoxicity induced by 6-hydroxydopamine and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [, ]. LY503430 exhibits neurotrophic effects when treatment is initiated after lesion establishment, suggesting disease-modifying potential. It also increases brain-derived neurotrophic factor levels in the substantia nigra and growth associated protein-43 expression in the striatum [, ]. Furthermore, LY503430 elevates basal cerebellar cGMP levels in mice, a response blocked by AMPA and NMDA receptor antagonists, indicating involvement of these receptors in cGMP regulation [].
Relevance: LY503430 and 3'-[1-(Dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid both belong to the class of biarylpropylsulfonamides and share a biphenyl core structure with a sulfonamide group attached.
Compound Description: LY404187 is another member of the biarylpropylsulfonamide class of AMPA receptor potentiators, similar to LY503430 []. It enhances AMPA receptor-mediated neurotransmission by reducing ion channel desensitization and shows efficacy in rodent models of cognition, depression, and Parkinson's disease []. Acute treatment with LY404187 elevates basal cerebellar cGMP levels in mice, an effect blocked by AMPA and NMDA receptor antagonists, suggesting its action involves both AMPA and NMDA receptor signaling [].
Relevance: LY404187 also shares the biphenyl core and sulfonamide moiety with 3'-[1-(Dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid, further highlighting the significance of these structural features within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.